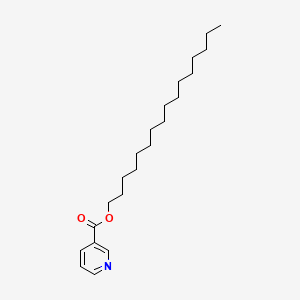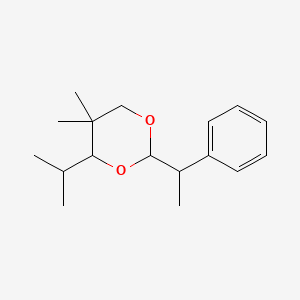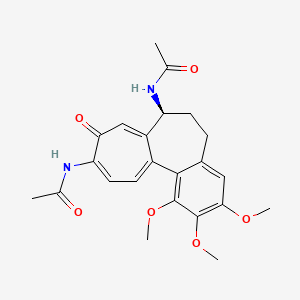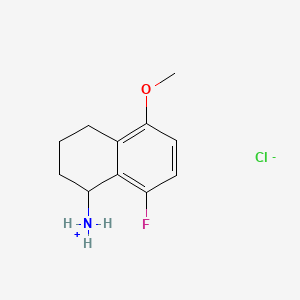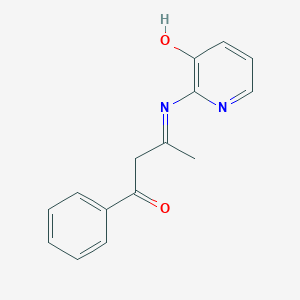
1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a hydrazine group, sulfonic acid groups, and a nitrophenyl group, making it a versatile compound in both organic and inorganic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt typically involves the reaction of hydrazine with sulfonic acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The nitrophenyl group is introduced through a nitration reaction, where a phenyl group is treated with nitric acid and sulfuric acid to form the nitrophenyl derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The final product is isolated through crystallization or precipitation, followed by filtration and drying.
化学反应分析
Types of Reactions
1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives and nitrophenyl compounds.
Reduction: Reduction reactions can convert the nitrophenyl group to an amino group, resulting in different derivatives.
Substitution: The hydrazine and sulfonic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, nitrophenyl compounds, and amino derivatives, each with unique properties and applications.
科学研究应用
1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt involves its interaction with molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to various effects. The nitrophenyl group can undergo redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- 1,2-Hydrazinedisulfonic acid, 1-(4-aminophenyl)-, dipotassium salt
- 1,2-Hydrazinedisulfonic acid, 1-(4-methylphenyl)-, dipotassium salt
- 1,2-Hydrazinedisulfonic acid, 1-(4-chlorophenyl)-, dipotassium salt
Comparison
Compared to similar compounds, 1,2-Hydrazinedisulfonic acid, 1-(4-nitrophenyl)-, dipotassium salt is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
63467-74-3 |
|---|---|
分子式 |
C6H5K2N3O8S2 |
分子量 |
389.5 g/mol |
IUPAC 名称 |
dipotassium;N-(4-nitrophenyl)-N-(sulfonatoamino)sulfamate |
InChI |
InChI=1S/C6H7N3O8S2.2K/c10-9(11)6-3-1-5(2-4-6)8(19(15,16)17)7-18(12,13)14;;/h1-4,7H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI 键 |
BCLBHFQQZWHNCX-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1N(NS(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



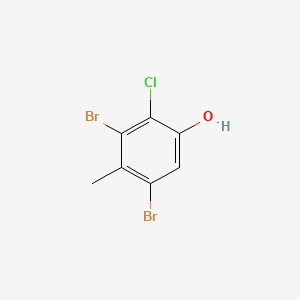

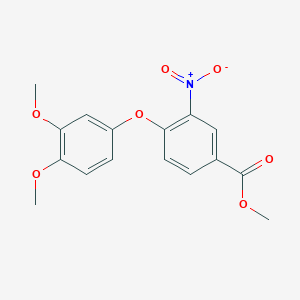

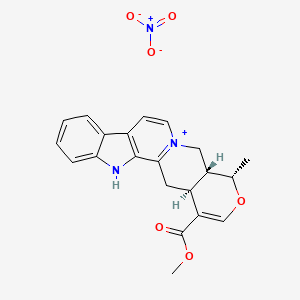
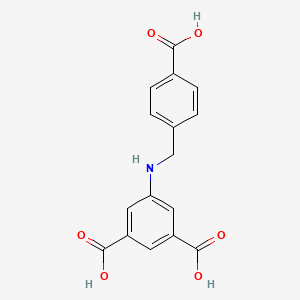
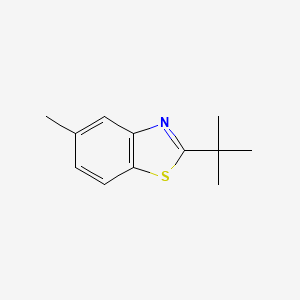
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)
